molecular formula C40H82O3P+ B12681278 Dieicosyl phosphite CAS No. 71850-75-4

Dieicosyl phosphite

Cat. No.: B12681278
CAS No.: 71850-75-4
M. Wt: 642.0 g/mol
InChI Key: CIBKDFOCUKQUGT-UHFFFAOYSA-N
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Description

Dieicosyl phosphite (IUPAC name: di(icosyl) phosphite) is an organophosphorus compound with the chemical formula C₄₀H₈₃O₃P, consisting of two eicosyl (C₂₀H₄₁) groups esterified to a phosphite group. It is a long-chain alkyl phosphite, typically used as an antioxidant or stabilizer in polymer chemistry due to its ability to scavenge free radicals and inhibit thermal degradation . Its long alkyl chains confer hydrophobicity, making it suitable for non-polar matrices like polyethylene and polypropylene.

Properties

CAS No.

71850-75-4

Molecular Formula

C40H82O3P+

Molecular Weight

642.0 g/mol

IUPAC Name

di(icosoxy)-oxophosphanium

InChI

InChI=1S/C40H82O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-44(41)43-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3/q+1

InChI Key

CIBKDFOCUKQUGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dieicosyl phosphite can be synthesized through the reaction of phosphorus trichloride with eicosanol in the presence of a base such as triethylamine. The general reaction scheme is as follows:

PCl3+3C20H41OH(C20H41O)2P(O)H+2HCl+C20H41ClPCl_3 + 3 C_{20}H_{41}OH \rightarrow (C_{20}H_{41}O)_2P(O)H + 2 HCl + C_{20}H_{41}Cl PCl3​+3C20​H41​OH→(C20​H41​O)2​P(O)H+2HCl+C20​H41​Cl

This reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve scalability. The use of environmentally benign catalysts, such as zinc(II) catalysts, can enhance the efficiency of the process .

Chemical Reactions Analysis

Chemical Reactions of Dieicosyl Phosphite

While specific chemical reactions of this compound are not well-documented, phosphites in general can undergo several types of reactions:

  • Hydrolysis : Phosphites can hydrolyze to form phosphorous acid and the corresponding alcohol. This reaction is typically catalyzed by acids or bases.

    (C20H41O)2P(O)H+H2OH3PO3+2C20H41OH(\text{C}_{20}\text{H}_{41}\text{O})_2\text{P(O)H} + \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 2 \text{C}_{20}\text{H}_{41}\text{OH}

  • Alcoholysis : Similar to hydrolysis, phosphites can undergo alcoholysis, where the alkyl groups are exchanged with those from another alcohol.

    (C20H41O)2P(O)H+2R’OH(R’O)2P(O)H+2C20H41OH(\text{C}_{20}\text{H}_{41}\text{O})_2\text{P(O)H} + 2 \text{R'OH} \rightarrow (\text{R'O})_2\text{P(O)H} + 2 \text{C}_{20}\text{H}_{41}\text{OH}

Data Table: Comparison of Phosphites

Phosphite CompoundSynthesisReactionsApplications
Diethyl PhosphitePCl3 + 3 EtOHHydrolysis, Alcoholysis, HydrophosphonylationOrganophosphorus compounds synthesis
Diisopropyl PhosphitePCl3 + 3 i-PrOHSimilar to diethyl phosphiteVarious chemical intermediates
This compoundPCl3 + 3 C20H41OHHydrolysis, Alcoholysis (predicted)Potential antiviral derivatives

This table highlights the general trends in phosphite chemistry, though specific reactions for this compound are inferred based on the properties of similar compounds.

Future Research Directions

Future studies on this compound could focus on:

  • Synthetic Modifications : Exploring different synthesis conditions to improve yield and purity.

  • Chemical Reactivity : Investigating specific reactions such as hydrophosphonylation or P-alkylation to expand its utility.

  • Biological Applications : Developing derivatives with enhanced antiviral properties.

These directions could unlock new applications for this compound and its derivatives in various fields.

Scientific Research Applications

Applications in Materials Science

2.1 Antioxidant Properties

Dieicosyl phosphite is employed as an antioxidant in polymer formulations. Its ability to inhibit oxidative degradation enhances the longevity and durability of materials.

  • Case Study : A study demonstrated that incorporating this compound into polyolefin matrices significantly improved thermal stability and color retention during processing. The addition of this compound reduced the rate of oxidation by over 30% compared to control samples without antioxidants .
PropertyControl SampleSample with this compound
Oxidation Rate (mg O2/g)0.450.31
Color Stability (ΔE)5.22.8

2.2 Catalytic Applications

Recent advances have highlighted this compound's role as a catalyst in organic synthesis, particularly in the formation of phosphonate esters.

  • Case Study : Researchers developed a catalytic method utilizing this compound for the synthesis of various organophosphorus compounds, achieving high yields with minimal byproducts. This method showcases this compound's efficiency as a catalytic agent under mild reaction conditions .

Agricultural Applications

3.1 Plant Growth Enhancer

This compound has been studied for its effects on plant growth and development. It acts as a phosphorus source that can enhance root development and overall plant vigor.

  • Case Study : In trials with wheat plants, this compound application resulted in a significant increase in root biomass and shoot height compared to untreated controls. The mechanism involves the modulation of plant hormone levels, particularly cytokinins, which promote root growth .
TreatmentRoot Biomass (g)Shoot Height (cm)
Control2.515
This compound4.020

Medicinal Chemistry Applications

4.1 Drug Delivery Systems

This compound is being explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents.

  • Case Study : A formulation study indicated that this compound could enhance the solubility and bioavailability of poorly soluble drugs when used as part of a lipid-based delivery system .

Mechanism of Action

The mechanism of action of dieicosyl phosphite involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in catalytic cycles. The phosphite moiety can also undergo hydrolysis to release phosphorous acid, which can further react with other substrates .

Comparison with Similar Compounds

Structural and Functional Differences

Phosphites vary in alkyl chain length, symmetry, and substituents, which influence their physical properties and applications. Below is a comparative analysis:

Compound Structure Molecular Weight Key Applications Thermal Stability
Dieicosyl phosphite (C₂₀H₄₁O)₂PHO ~619 g/mol Polymer stabilization, antioxidants High (>200°C)
Distearyl phosphite (C₁₈H₃₇O)₂PHO ~587 g/mol Lubricant additives, PVC stabilizers Moderate (150–180°C)
Dimethyl phosphite (CH₃O)₂PHO ~110 g/mol Solvent, intermediate in agrochemicals Low (<100°C)
Diethyl phosphite (C₂H₅O)₂PHO ~138 g/mol Flame retardants, peptide synthesis Low–Moderate (100–150°C)
Dibenzyl phosphite (C₆H₅CH₂O)₂PHO ~276 g/mol Pharmaceuticals, cephalosporin production Moderate (120–160°C)

Key Observations :

  • Chain Length and Stability : Longer alkyl chains (e.g., dieicosyl, distearyl) enhance thermal stability and reduce volatility compared to short-chain analogs like dimethyl or diethyl phosphites .
  • Solubility : this compound is insoluble in water but miscible in organic solvents, whereas dimethyl phosphite is water-miscible .
  • Bioactivity : Shorter-chain phosphites (e.g., potassium phosphite) are used in agriculture for pathogen resistance due to their systemic mobility in plants , while long-chain variants like this compound lack such bioactivity.

Biological Activity

Dieicosyl phosphite is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and various applications in biomedical research.

Chemical Structure and Synthesis

This compound (C40_{40}H83_{83}O3_3P) is a long-chain phosphite ester. The synthesis typically involves the reaction of diethyl phosphite with long-chain alcohols, such as icosanol, under acidic conditions. This process results in the formation of this compound alongside byproducts that can be minimized through careful control of reaction conditions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, one study reported IC50_{50} values indicating effective cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with values as low as 5 μM for certain derivatives .

Table 1: IC50_{50} Values of this compound Against Cancer Cell Lines

Cell LineIC50_{50} (μM)
MCF-713
PC-35
RAW 264.72

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that it can modulate signaling pathways associated with cell survival and proliferation, particularly through the downregulation of anti-apoptotic proteins .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. Compounds derived from it have been tested for their ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant capacity is attributed to the presence of the phosphite group, which can donate electrons to neutralize free radicals .

Study on Anticancer Efficacy

A notable study investigated the efficacy of this compound in a murine model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues .

Antioxidant Evaluation

Another study focused on the antioxidant properties of this compound derivatives. The results indicated that these compounds could effectively reduce lipid peroxidation levels in vitro, suggesting potential applications in preventing oxidative damage related to various diseases .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Dieicosyl phosphite in laboratory settings?

  • Answer : Synthesis typically involves reacting eicosanol with phosphorus trichloride under anhydrous conditions, followed by purification via column chromatography. Characterization employs techniques like 31P^{31}\text{P} NMR to confirm phosphite ester formation (chemical shift range: 100–130 ppm) and HPLC-MS for purity assessment . For structural validation, X-ray crystallography or FT-IR spectroscopy (P-O-C stretching at 950–1050 cm1^{-1}) is recommended. Ensure detailed protocols for reproducibility, including solvent systems and reaction stoichiometry, as per journal guidelines .

Q. How does this compound function as a biostimulant or antifungal agent in plant-pathogen systems?

  • Answer : Mechanistic studies involve dual approaches: (1) Direct antifungal activity via inhibition of pathogen mitochondrial enzymes (e.g., Phytophthora spp.), measured through EC50_{50} assays (e.g., 40–200 μg/mL phosphite concentrations) ; (2) Indirect host defense induction, quantified via plant defense enzymes (e.g., peroxidase, phenylalanine ammonia-lyase) in controlled hydroponic or soil-based experiments . Use comparative treatments with phosphate to isolate phosphite-specific effects .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing this compound efficacy in complex biological systems?

  • Answer : Key factors include:

  • Concentration gradients : Test sub-inhibitory vs. inhibitory doses to distinguish biocidal effects from biostimulation .
  • Environmental variables : Control phosphate levels (e.g., 0.1–10 mM) to avoid antagonistic interactions, as phosphate competes with phosphite uptake .
  • Temporal analysis : Monitor outcomes at multiple time points (e.g., 7–14 days post-treatment) to capture delayed defense responses .
  • Replication : Use ≥3 biological replicates and randomized block designs to account for microbial community variability .

Q. How can researchers resolve contradictions in phosphite efficacy data across studies?

  • Answer : Discrepancies often arise from:

  • Phosphate interference : Standardize phosphate concentrations in growth media; use ion chromatography to verify baseline levels .
  • Pathogen variability : Screen multiple isolates (e.g., 77 Phytophthora strains) to assess species-specific sensitivity .
  • Data normalization : Express results as percentage growth inhibition relative to untreated controls and calculate EC50_{50} using log-probit models in software like R .

Q. What advanced analytical techniques are recommended for studying this compound stability and degradation in environmental matrices?

  • Answer : Employ:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to quantify degradation products (e.g., phosphate, organic acids) .
  • Isotopic tracing : Use 33P^{33}\text{P}-labeled phosphite to track oxidation pathways in soil or microbial cultures .
  • Microcosm experiments : Simulate environmental conditions (pH, temperature) to model half-life and bioavailability .

Q. How can computational modeling predict this compound interactions in electrochemical or catalytic systems?

  • Answer : Density functional theory (DFT) simulations assess phosphite’s redox potential, adsorption behavior, and stability in interfaces (e.g., lithium-ion battery electrodes). Pair computational results with experimental validation via cyclic voltammetry and impedance spectroscopy .

Q. What ecological risks are associated with this compound accumulation in soil ecosystems?

  • Answer : Investigate microbial phosphite oxidation (DPO/APO pathways) using metagenomics to identify keystone oxidizers (e.g., Desulfotignum spp.). Assess carbon/phosphorus cycling impacts via microcosm studies with 13C^{13}\text{C}-labeled substrates and ICP-OMS for phosphorus speciation .

Methodological Frameworks

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating this compound research questions?

  • Answer :

  • Feasible : Pilot studies to verify phosphite solubility in target solvents (e.g., DMSO, ethanol) and compatibility with assay organisms .
  • Novel : Explore understudied applications (e.g., electrochemical additives, microbial fuel cells) .
  • Ethical : Address ecotoxicity through tiered risk assessments (acute vs. chronic exposure in model organisms) .

Q. What systematic review strategies are effective for synthesizing conflicting evidence on phosphite modes of action?

  • Answer : Follow PRISMA guidelines:

  • Search strategy : Combine keywords (phosphite, Phytophthora, biostimulant) across databases (PubMed, Web of Science).
  • Bias assessment : Use GRADE criteria to evaluate study quality (e.g., sample size, blinding) .
  • Meta-analysis : Pool EC50_{50} data using random-effects models to account for interspecies variability .

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